molecular formula C12H18BrNO B13283655 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol

4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol

Cat. No.: B13283655
M. Wt: 272.18 g/mol
InChI Key: RLFAISPHBCTYPY-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol is an organic compound that features a bromophenyl group attached to an amino-pentan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-bromobenzylamine with pentanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-{[(3-bromophenyl)methyl]amino}pentan-2-one.

    Reduction: Formation of 4-{[(phenyl)methyl]amino}pentan-1-ol.

    Substitution: Formation of 4-{[(3-methoxyphenyl)methyl]amino}pentan-1-ol.

Scientific Research Applications

4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity through halogen bonding, while the amino-pentan-1-ol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Bromophenyl)methyl]amino}butan-1-ol
  • 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol
  • 3-{[(3-Bromophenyl)methyl]amino}propan-1-ol

Uniqueness

4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol is unique due to its specific structural arrangement, which combines a bromophenyl group with an amino-pentan-1-ol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-[(3-bromophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3

InChI Key

RLFAISPHBCTYPY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC(=CC=C1)Br

Origin of Product

United States

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